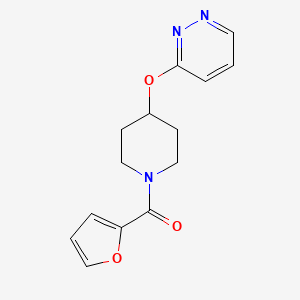
Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes a furan ring, a pyridazin-3-yloxy group, and a piperidin-1-yl methanone moiety. These structural features contribute to its diverse chemical and biological properties.
准备方法
The synthesis of Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis approach is efficient and allows for the preparation of polysubstituted furans. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
化学反应分析
Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups on the furan or pyridazin-3-yloxy moieties .
科学研究应用
Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a therapeutic agent due to its unique chemical structure and biological activity. It is also used in industrial research for the development of new materials and chemical processes .
作用机制
The mechanism of action of Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can be compared with other similar compounds, such as other furan derivatives and piperidine-containing molecules. Similar compounds include 2-furoic acid, furan-2-carboxylic acid, and various piperidine derivatives. The uniqueness of this compound lies in its combination of the furan, pyridazin-3-yloxy, and piperidin-1-yl methanone moieties, which confer distinct chemical and biological properties .
生物活性
Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound is defined by the following structural components:
- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Pyridazin-3-yloxy Group : Enhances the compound's solubility and biological interactions.
- Piperidin-1-yl Methanone Moiety : Imparts pharmacological properties relevant to various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, influencing processes such as cell signaling and enzyme activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may bind to neurotransmitter receptors, affecting neuronal signaling and potentially offering neuroprotective benefits.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
Studies have demonstrated that derivatives similar to this compound possess antiviral properties. For instance, compounds with similar structural motifs have shown inhibitory effects against viral replication, indicating potential utility in treating viral infections .
Anticancer Properties
The compound has been explored for its anticancer activity. Research has indicated that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro studies have reported IC50 values indicating effective inhibition of cancer cell proliferation .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Downregulation of cytokines |
Case Study: Anticancer Activity
In a study investigating the anticancer potential, this compound was tested against various cancer cell lines. The results showed significant cytotoxicity with an IC50 value ranging from 10 µM to 30 µM, depending on the cell type. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a lead compound for further development in cancer therapy.
属性
IUPAC Name |
furan-2-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(12-3-2-10-19-12)17-8-5-11(6-9-17)20-13-4-1-7-15-16-13/h1-4,7,10-11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJVHHYZHNLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














